molecular formula C12H9ClF3N3 B12600860 [(5-Chloropyridin-2-yl)methyl](3,3,3-trifluoropropyl)propanedinitrile CAS No. 647839-86-9

[(5-Chloropyridin-2-yl)methyl](3,3,3-trifluoropropyl)propanedinitrile

Katalognummer: B12600860
CAS-Nummer: 647839-86-9
Molekulargewicht: 287.67 g/mol
InChI-Schlüssel: CLZQROQOAGRGDA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(5-Chloropyridin-2-yl)methylpropanedinitrile is a chemical compound known for its unique structure and properties

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (5-Chloropyridin-2-yl)methylpropanedinitrile typically involves the reaction of 5-chloropyridine with 3,3,3-trifluoropropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and higher yields, making it suitable for large-scale production .

Analyse Chemischer Reaktionen

Types of Reactions

(5-Chloropyridin-2-yl)methylpropanedinitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure optimal yields .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while reduction can produce corresponding amines or alcohols. Substitution reactions result in the formation of various substituted pyridine derivatives .

Wissenschaftliche Forschungsanwendungen

(5-Chloropyridin-2-yl)methylpropanedinitrile has several applications in scientific research:

Wirkmechanismus

The mechanism of action of (5-Chloropyridin-2-yl)methylpropanedinitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

(5-Chloropyridin-2-yl)methylpropanedinitrile stands out due to its trifluoropropyl group, which imparts unique chemical and physical properties. This makes it particularly valuable in applications requiring specific reactivity and stability .

Eigenschaften

CAS-Nummer

647839-86-9

Molekularformel

C12H9ClF3N3

Molekulargewicht

287.67 g/mol

IUPAC-Name

2-[(5-chloropyridin-2-yl)methyl]-2-(3,3,3-trifluoropropyl)propanedinitrile

InChI

InChI=1S/C12H9ClF3N3/c13-9-1-2-10(19-6-9)5-11(7-17,8-18)3-4-12(14,15)16/h1-2,6H,3-5H2

InChI-Schlüssel

CLZQROQOAGRGDA-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=NC=C1Cl)CC(CCC(F)(F)F)(C#N)C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.